This fatty acid is primarily derived from marine sources, particularly fish oils and algae. It plays a significant role in human health due to its anti-inflammatory properties and potential cardiovascular benefits. In terms of classification, 4,8,12,15,19-docosapentaenoic acid falls under the category of long-chain polyunsaturated fatty acids (PUFAs) and is specifically classified as an omega-3 fatty acid due to the position of its first double bond relative to the methyl end of the fatty acid chain .
The synthesis of 4,8,12,15,19-docosapentaenoic acid can occur through both biosynthetic and chemical methods.
In biological systems, this fatty acid can be synthesized from eicosapentaenoic acid via elongation and desaturation processes. Enzymes such as elongases and desaturases are involved in these transformations. The metabolic pathway typically involves the conversion of eicosapentaenoic acid to docosapentaenoic acid through a series of elongation steps that add carbon atoms to the chain .
The molecular structure of 4,8,12,15,19-docosapentaenoic acid features a long hydrocarbon chain with five cis double bonds located at the 4th, 8th, 12th, 15th, and 19th carbon positions. The structural formula can be represented as follows:
4,8,12,15,19-docosapentaenoic acid participates in various chemical reactions that are significant for its biological functions.
These reactions are facilitated by enzymes such as lipoxygenases and cyclooxygenases which play critical roles in lipid metabolism .
The mechanism of action for 4,8,12,15,19-docosapentaenoic acid primarily involves its incorporation into cell membranes and subsequent metabolism into bioactive lipid mediators.
These actions are mediated through various signaling pathways involving G-protein coupled receptors and nuclear receptors that regulate gene expression related to inflammation and lipid metabolism .
4,8,12,15,19-docosapentaenoic acid exhibits several key physical and chemical properties:
These properties influence its behavior in biological systems and its applications in nutrition and pharmaceuticals .
The applications of 4,8,12,15,19-docosapentaenoic acid span several fields:
Research continues into its efficacy in various health conditions including heart disease and inflammatory disorders .
The structural complexity of docosapentaenoic acid (DPA) stems from variations in double bond positioning along its 22-carbon chain. The isomer 4,8,12,15,19-DPA (CAS 2548-85-8) belongs to the class of very long-chain polyunsaturated fatty acids (PUFAs) characterized by an aliphatic tail containing at least 22 carbons and five double bonds [1]. This specific isomer exhibits a distinct double bond architecture compared to other DPA regioisomers:
n-3 vs. n-6 Isomers: The most common DPA isomers are classified based on the position of the terminal double bond relative to the methyl (ω) end. The n-3 isomer (all-cis-7,10,13,16,19-DPA) features double bonds initiating at carbon 7 from the ω-end, while the n-6 isomer (all-cis-4,7,10,13,16-DPA, osbond acid) initiates at carbon 4. The 4,8,12,15,19-DPA isomer discussed here is structurally distinct from both, with its double bonds located at carbons 4,8,12,15,19 from the carboxyl terminus [3] [7].
Metabolic Significance: Unlike the n-3 DPA isomer (an intermediate in the biosynthesis of docosahexaenoic acid from eicosapentaenoic acid), the 4,8,12,15,19 isomer does not participate in the standard n-3 elongation pathway. Its double bond positions prevent direct conversion to DHA via Δ4-desaturase, a key enzymatic step in the n-3 pathway [3] [8].
Table 1: Comparative Structural Features of DPA Isomers
Isomer Designation | Systematic Name | Double Bond Positions (Δ) | ω-Classification |
---|---|---|---|
4,8,12,15,19-DPA | docosa-4,8,12,15,19-pentaenoic acid | 4,8,12,15,19 | Non-standard |
n-3 DPA | all-cis-7,10,13,16,19-docosapentaenoic acid | 7,10,13,16,19 | ω-3 |
n-6 DPA | all-cis-4,7,10,13,16-docosapentaenoic acid | 4,7,10,13,16 | ω-6 |
The geometric configuration of double bonds critically influences the biological activity and physicochemical behavior of PUFAs. For 4,8,12,15,19-DPA, stereochemistry varies significantly across sources:
The identification of 4,8,12,15,19-DPA is complicated by inconsistent naming across scientific resources, leading to potential misinterpretation:
ChemicalBook assigns "CLUPANODONIC ACID" explicitly to 4,8,12,15,19-DPA (CAS 2548-85-8) [9]
CAS Registry Conflicts: The CAS number 2548-85-8 is designated for 4,8,12,15,19-DPA in ChemSpider [5] and FooDB [1], yet literature often links this number to the n-3 isomer. Sigma-Aldrich’s entry for "all-cis-4,7,10,13,16-Docosapentaenoic acid" (C22:5n6, osbond acid) further complicates this landscape [6].
Database-Specific Discrepancies: SMILES strings and InChI keys reveal structural interpretations:
CCC=CCCC=CCC=CCCC=CCCC=CCCC(O)=O
(unspecified stereochemistry) [1] CC/C=C\C/C=C\CC/C=C\C/C=C\C/C=C\CCCC(=O)O
(specifies E/Z bonds) [5] Table 2: Nomenclature Inconsistencies Across Databases
Source | Identifier | Name Used | Associated Isomer | Stereochemistry |
---|---|---|---|---|
FooDB | FDB018651 | 4,8,12,15,19-Docosapentaenoic acid | 4,8,12,15,19-DPA | Undefined |
PubChem | CID 5282849 | 4,8,12,15,19-Docosapentaenoic acid | 4,8,12,15,19-DPA | Undefined |
ChemSpider | 30777325 | (4E,8Z,12E,15E,19E)-4,8,12,15,19-Docosapentaenoic acid | 4,8,12,15,19-DPA | Mixed E/Z |
Wikipedia | - | Clupanodonic acid | n-3 DPA (7,10,13,16,19) | all-cis |
These conflicts underscore the necessity of verifying structural descriptors (CAS numbers, SMILES, InChI keys) rather than relying solely on common names when referencing this compound in research contexts. Standardization efforts are critical to resolve these discrepancies, particularly for lipidomics studies and database curation [1] [5] [9].
Table 3: Key Identifiers for 4,8,12,15,19-Docosapentaenoic Acid
Chemical Property | Value | Source |
---|---|---|
CAS Number | 2548-85-8 | [1] [5] [9] |
Chemical Formula | C₂₂H₃₄O₂ | [1] [5] [9] |
Average Molecular Weight | 330.50 g/mol | [1] |
IUPAC Name | docosa-4,8,12,15,19-pentaenoic acid | [1] |
SMILES (Specified) | CC/C=C\C/C=C\CC/C=C\C/C=C\C/C=C\CCCC(=O)O | [5] |
InChI Key | AVKOENOBFIYBSA-WMPRHZDHSA-N | [6] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3